molecular formula C10H16CuO4 B8491713 Copper acetylacetonate

Copper acetylacetonate

Cat. No.: B8491713
M. Wt: 263.78 g/mol
InChI Key: ZKXWKVVCCTZOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .

Industrial Production Methods

Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Copper acetylacetonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .

Major Products

Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .

Scientific Research Applications

Copper acetylacetonate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .

Properties

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

ZKXWKVVCCTZOLD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

boiling_point

Sublimes

Color/Form

Blue powder

melting_point

284 C degrees (decomposes)

physical_description

Blue solid;  [HSDB] Blue crystalline solid;  [MSDSonline]

solubility

Slightly soluble in water;  soluble in chloroform

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.